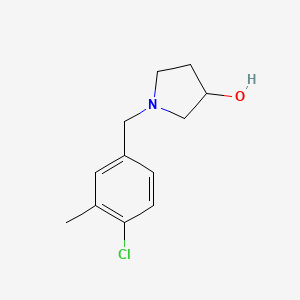

4-(Piperidin-3-yl)benzonitrile

Overview

Description

“4-(Piperidin-3-yl)benzonitrile” is a chemical compound that is part of the piperidine class of compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . A lot of reviews concerning specific methods of piperidine synthesis have been published . For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis

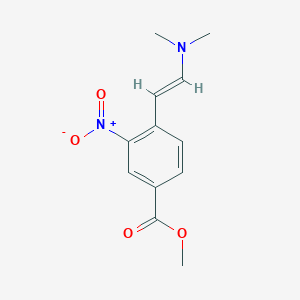

The molecular structure of “this compound” is represented by the formula C12H14N2 . The InChI code for this compound is 1S/C12H14N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12,14H,5-8H2 .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 186.26 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications

Medicinal Chemistry Applications

Histamine H3 Antagonists : Compounds containing 4-(piperidin-3-yl)benzonitrile structures have been investigated for their potential as non-imidazole histamine H3 antagonists. This research can lead to the development of new therapeutic agents for various conditions (Dvorak et al., 2005).

Antiviral Agents : Derivatives of this compound have been studied for their antiviral activity, particularly against Hepatitis C Virus (HCV), showing promise as potential HCV entry inhibitors (Xin-bei Jiang et al., 2020).

Antibacterial Agents : Research into N-substituted derivatives of this compound has shown these compounds to have moderate to significant antibacterial activity against various bacterial strains (Khalid et al., 2016).

Materials Science Applications

- Liquid Crystalline Behavior : Studies have been conducted on benzonitrile derivatives, including this compound, to explore their liquid crystalline properties. This research is valuable for the development of new materials in display technologies and other applications (T. N. Ahipa et al., 2014).

Biochemistry Applications

- Enzyme Inhibition : The compound has been used in studies related to enzyme inhibition, specifically targeting lysine-specific demethylase 1 (LSD1), which is significant in cancer research (H. Niwa et al., 2018).

Miscellaneous Applications

Antitumor Activity : Some 4-aminopiperidine derivatives, related to this compound, have shown potential as low molecular weight inhibitors with antitumor activity in various mouse tumor models (V. Aldobaev et al., 2021).

Synthesis of Novel Molecules : Research also focuses on the synthesis of novel molecules using this compound derivatives, contributing to the advancement of synthetic chemistry (C. S. Karthik et al., 2021).

Mechanism of Action

While the specific mechanism of action for “4-(Piperidin-3-yl)benzonitrile” is not mentioned in the retrieved papers, it’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential mechanisms of action depending on the specific derivative and its intended use.

Safety and Hazards

The safety data sheet for “4-(Piperidin-3-yl)benzonitrile” indicates that it is harmful if swallowed and in contact with skin . It also causes skin irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .

Future Directions

The future directions for “4-(Piperidin-3-yl)benzonitrile” and its derivatives could involve further exploration of their synthesis methods , as well as their potential applications in the pharmaceutical industry . Given the wide range of pharmaceuticals that contain piperidine derivatives , there is significant potential for new discoveries and applications in this field.

properties

IUPAC Name |

4-piperidin-3-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBAFCLKWWHJED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B3077040.png)

![4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077054.png)

![{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3077092.png)

![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.0(2,7)]tetradeca-1(9),2(7),3,5-tetraen-3-ol](/img/structure/B3077099.png)

![1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077123.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077131.png)

![1-[(3-Fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077145.png)